2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid
Description
2-(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a bicyclic heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a six-membered dihydro ring system. The acetic acid moiety at position 2 introduces a carboxylic acid group, enhancing solubility and enabling hydrogen bonding interactions.
Properties
IUPAC Name |
2-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)6-10-3-4-11-7(5-10)1-2-9-11/h1-2H,3-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGSVYGSAZPRSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=N2)CN1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is part of the G-protein-coupled family and plays a key role in several brain functions.
Mode of Action
This compound acts as a negative allosteric modulator (NAM) of the mGluR2. This means it binds to a site on the receptor different from the active site, leading to a decrease in the receptor’s activity.
Biochemical Pathways
The compound’s action on mGluR2 affects the glutamatergic system in the central nervous system (CNS). This system is involved in the modulation of synaptic transmission and neuronal excitability. The binding of glutamate activates the receptor, leading to cellular events.
Pharmacokinetics
The related compound, cyclic 2, showed improved plasma exposure compared to its acyclic counterpart. This suggests that the cyclic structure of this compound may also influence its ADME properties and bioavailability.
Result of Action
The result of the compound’s action as a negative allosteric modulator of mGluR2 is a decrease in the activity of this receptor. This can have potential therapeutic effects in the treatment of various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies.
Biochemical Analysis
Biochemical Properties
2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit aldose reductase, an enzyme involved in the polyol pathway, which is crucial for managing diabetic complications. The compound’s interaction with aldose reductase is characterized by its ability to modulate the enzyme’s activity depending on the presence of specific substrates. Additionally, this compound can bind to various proteins, influencing their function and stability.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in A549 lung cancer cells by elevating the levels of integrin beta 4 and reactive oxygen species (ROS). This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of metabotropic glutamate receptor subtype 2 (mGluR2), which plays a role in synaptic transmission and neuronal excitability.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with aldose reductase involves binding to the enzyme’s active site, thereby inhibiting its catalytic activity. Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound have been studied in laboratory settings. Over time, the compound’s effects on cellular function can change, with long-term exposure leading to alterations in cell viability and function. In vitro studies have shown that the compound remains stable under various conditions, but its degradation products can also have biological activity.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with dosage. Low doses have been found to be effective in modulating enzyme activity and cellular processes without causing significant toxicity. Higher doses can lead to adverse effects, including toxicity and disruption of normal cellular functions. These threshold effects highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, its inhibition of aldose reductase affects the polyol pathway, which is involved in glucose metabolism. This interaction can lead to changes in the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Biological Activity
The compound 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid is a member of the pyrazolo[1,5-a]pyrazine family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C8H10N4O2 |
| Molar Mass | 182.19 g/mol |
| Density | 1.30 g/cm³ |
| pKa | 9.39 |
These properties indicate that the compound is a stable organic molecule with potential for various chemical reactions and biological interactions.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound has been shown to inhibit certain enzymatic pathways, which may contribute to its therapeutic effects in various conditions.
- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor of specific kinases and enzymes involved in cell proliferation and survival pathways.
- Receptor Modulation : The compound may also modulate receptor activity, influencing cellular signaling pathways that are critical in disease processes such as cancer.
Therapeutic Potential
Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant anticancer , anti-inflammatory , and neuroprotective properties:
- Anticancer Activity : Compounds in this class have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. For example, studies have shown that pyrazolo[1,5-a]pyrazines can inhibit the growth of HeLa and A375 human tumor cell lines .
- Neuroprotective Effects : There is evidence suggesting that these compounds may protect against neurodegenerative diseases by inhibiting protein aggregation associated with conditions such as amyotrophic lateral sclerosis (ALS) .
Study 1: Anticancer Efficacy
A study investigated the effects of this compound on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in HeLa cells with an IC50 value of approximately 10 µM. The mechanism involved apoptosis induction via the activation of caspase pathways.
Study 2: Neuroprotection in ALS Models
In a mouse model of ALS, administration of the compound resulted in a significant reduction in motor neuron degeneration compared to control groups. The treated mice showed improved survival rates and motor function over a six-month period .
Comparative Analysis with Similar Compounds
The biological activity and pharmacological profiles of this compound can be compared to other pyrazolo derivatives:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| Pyrazolo[3,4-b]pyridine derivative | CDK2 Inhibition | 0.36 |
| N-(2-Chloro-5-(3-chlorobenzylcarbamoyl)phenyl)... | Anticancer | 0.067 |
This table illustrates that while similar compounds exhibit potent biological activities, the specific mechanisms and target interactions may vary significantly.
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyrazolo[1,5-a]pyrazine vs. Pyrazolo[1,5-a]pyrimidinone: Replacement of the pyrazine ring with a pyrimidinone (e.g., acyl dihydropyrazolo[1,5-a]pyrimidinones) alters electronic properties and target specificity. For instance, VU0462807 (a pyrimidinone derivative) acts as an mGlu5 PAM with improved solubility and efficacy in rodent models . In contrast, the pyrazine core in the target compound favors interactions with Parkin E3 ligase .
Substituent Modifications
- Acetic Acid vs.
- Acetic Acid vs. Ethoxyphenyl/Methylsulfonyl :
Cyclic products like 2-(2-ethoxyphenyl)-7-((methylsulfonyl)methyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one exhibit ketone groups at position 4, favoring synthetic versatility but lacking ionizable groups, which may limit aqueous solubility .
Physicochemical Properties
- Solubility : The acetic acid derivative benefits from the ionizable carboxylic acid (pKa ~2–3), enhancing water solubility (>1 mg/mL in aqueous buffers) compared to lipophilic analogs like acetonitrile derivatives (<0.1 mg/mL) .
- LogP : The target compound has a calculated logP of ~0.5–1.0, whereas methylsulfonyl or tert-butyl esters (e.g., 5-tert-butyl 7-ethyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5,7(4H)-dicarboxylate ) exhibit higher logP values (~2.5–3.5), favoring membrane permeability .
Preparation Methods
Formation of the Pyrazolo[1,5-a]pyrazine Core
- The bicyclic core is commonly assembled by reacting 5-aminopyrazole or its derivatives with suitable electrophilic partners that enable ring closure.
- Condensation reactions with diketones or other bielectrophilic reagents under acidic or catalytic conditions (e.g., p-toluenesulfonic acid) in solvents like acetic acid or aqueous ethanol are typical.
- These methods are inspired by the general approaches used for related fused pyrazoloazines, as detailed in studies on pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which share synthetic parallels with pyrazolo[1,5-a]pyrazines.
Introduction of the Acetic Acid Side Chain
- The acetic acid substituent at the 5-position is often introduced via alkylation or acylation reactions using haloacetic acid derivatives or esters.
- For example, alkylation of the pyrazolo[1,5-a]pyrazine intermediate with bromoacetic acid or its esters under basic conditions can yield the corresponding acetic acid derivative.
- Hydrolysis of ester intermediates to the free acid is performed under acidic or basic conditions as needed.
Example from Patent Literature
- A patent (WO2018011163A1) describes multi-step syntheses of 6,7-dihydropyrazolo[1,5-a]pyrazine derivatives, including functionalized carboxylic acids, through sequences involving:
Reaction Conditions and Optimization
Representative Synthetic Route Summary
Synthesis of 6,7-dihydropyrazolo[1,5-a]pyrazine core:
- React 5-aminopyrazole with a suitable diketone or equivalent under acidic catalysis to afford the bicyclic intermediate.
Functionalization at the 5-position:
- Alkylate the bicyclic intermediate with a haloacetic acid ester derivative in the presence of base to introduce the acetic acid side chain as an ester.
-
- Hydrolyze the ester to yield 2-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)acetic acid.
Detailed Research Findings and Yields
- The patent WO2018011163A1 reports yields for similar functionalized pyrazolo[1,5-a]pyrazine derivatives ranging from 30% to 80%, depending on the step and substituents.
- Reaction times vary from several hours to overnight, with temperature control critical to prevent side reactions.
- The final products are typically isolated as white solids, characterized by 1H NMR and other spectroscopic methods confirming structure and purity.
- The synthesis requires careful purification steps, often including recrystallization or chromatography.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Range/Value |
|---|---|---|
| Starting material | 5-Aminopyrazole or derivatives | Commercially available or synthesized |
| Catalyst | p-Toluenesulfonic acid (p-TSA) or acid equivalents | 5–10 mol% |
| Solvent | Acetic acid, aqueous ethanol, DMF, DMSO | Depends on step |
| Temperature | 60–90 °C for cyclization; RT to reflux for alkylation | Controlled for selectivity |
| Reaction time | 6–24 hours | Optimized per step |
| Yield | 30–80% per step | Varies with substituents and conditions |
| Product form | White solid | Confirmed by spectroscopy |
Q & A
Q. Table 1: Synthetic Conditions for Key Derivatives
Q. Table 2: Crystallographic Data for Structural Confirmation
| Parameter | Value (Example Compound) | Significance |
|---|---|---|
| Space group | Triclinic, P1 | Lattice symmetry |
| R factor | 0.041 | Agreement between observed/calculated |
| Dihedral angles | 16.05° (benzene vs. pyrazole) | Planarity and steric interactions |
| C–H⋯O interactions | 2.50–2.60 Å | Stabilization of crystal packing |
Notes on Data Contradictions
- Elemental Analysis Discrepancies : Minor deviations (e.g., H: 4.38% calcd vs. 4.12% found) may arise from hygroscopic samples; drying under vacuo for 24 hours is recommended .
- Spectral Overlaps : In crowded NMR regions (e.g., 6.5–7.5 ppm for aromatic protons), 2D techniques (COSY, HSQC) clarify assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
